L-PROLINE-N-FMOC (13C5,15N)
Description
Significance of Stable Isotopes (13C, 15N) in Chemical Biology and Structural Studies
Stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are non-radioactive and can be incorporated into molecules to serve as probes for various analytical techniques. symeres.com Their use is particularly prominent in chemical biology and structural studies for several key reasons:
Enhanced Specificity in Mass Spectrometry (MS): The introduction of stable isotopes creates a predictable mass shift in the molecule, which allows for precise tracking and quantification in complex biological samples. symeres.com This is crucial for proteomics, metabolomics, and environmental analysis. symeres.com
Detailed Structural Characterization with Nuclear Magnetic Resonance (NMR): ¹³C and ¹⁵N are NMR-active nuclei. symeres.com Their incorporation into biomolecules like proteins and nucleic acids significantly enhances the resolution and information content of NMR spectra. nih.govckisotopes.comiaea.org This allows for detailed studies of molecular structure, dynamics, and interactions. symeres.comiaea.org
Tracing Metabolic Pathways: By introducing molecules labeled with stable isotopes into a biological system, researchers can trace the metabolic fate of these molecules. creative-proteomics.comnih.gov This provides invaluable information about metabolic fluxes and network topologies. creative-proteomics.combham.ac.uk
Quantitative Analysis: Stable isotope-labeled compounds serve as ideal internal standards for quantitative analysis, enabling the precise measurement of the concentration of specific molecules in a sample. symeres.comcreative-peptides.com
The low natural abundance of ¹³C (1.1%) and ¹⁵N (0.05%) makes their incorporation into molecules a clear and detectable signal against a low background. nih.gov
Role of L-Proline and its Derivatives in Biomolecular Systems
L-proline is a unique proteinogenic amino acid due to its cyclic structure, where the side chain loops back to form a secondary amine. nih.gov This rigidity imposes significant conformational constraints on the polypeptide chain, making it a crucial element in protein folding and stability. sigmaaldrich.com
Key roles of L-proline and its derivatives include:
Inducer of Turns in Protein Folding: Its unique structure often disrupts secondary structures like alpha-helices and beta-sheets, inducing turns in the polypeptide chain. sigmaaldrich.com
Biological Signaling and Metabolism: Proline plays a role in various cellular processes, including cell signaling and metabolism, and can act as an energy source under stress conditions. sigmaaldrich.comnih.gov
Versatility of Derivatives: Proline derivatives, both natural and synthetic, have a wide range of applications. For example, hydroxyproline (B1673980) is essential for collagen stability, while other derivatives are used in catalysis and drug development. ontosight.ai
Rationale for Specific Isotopic Labeling (13C5, 15N) of N-FMOC Protected Proline for Enhanced Research Applications
The specific isotopic labeling of L-proline with five ¹³C atoms and one ¹⁵N atom, combined with the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, creates a highly specialized and valuable research tool.
The rationale for this specific labeling and protection includes:
Comprehensive Isotopic Labeling: Labeling all five carbon atoms (¹³C₅) and the nitrogen atom (¹⁵N) of the proline ring provides a strong and distinct isotopic signature. This is particularly advantageous for NMR-based studies, where it allows for the unambiguous assignment of signals corresponding to the proline residue. nih.govacs.org
Fmoc Protection for Peptide Synthesis: The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis. nih.gov By using Fmoc-protected, isotopically labeled proline, researchers can incorporate the labeled amino acid at specific positions within a synthetic peptide or protein. isotope.comshoko-sc.co.jp This enables site-specific investigations of protein structure and function. acs.org
Applications in Quantitative Proteomics: Peptides synthesized with L-PROLINE-N-FMOC (¹³C₅, ¹⁵N) can be used as internal standards for the absolute quantification of specific proteins in complex mixtures using mass spectrometry. isotope.comisotope.com The mass difference between the labeled and unlabeled peptide allows for accurate and reliable quantification. creative-peptides.com
Metabolic Flux Analysis: The combined ¹³C and ¹⁵N labeling allows for simultaneous tracking of both carbon and nitrogen fluxes in metabolic pathways, providing a more comprehensive understanding of cellular metabolism. nih.gov
In essence, L-PROLINE-N-FMOC (¹³C₅, ¹⁵N) is a sophisticated chemical reagent designed for high-precision applications in structural biology, proteomics, and metabolomics, where the ability to track and quantify specific molecular entities with high sensitivity and accuracy is paramount.
Interactive Data Table: Properties of L-PROLINE-N-FMOC (13C5,15N)
| Property | Value |
| Molecular Formula | ¹³C₅C₁₅H₁₉¹⁵NO₄ sigmaaldrich.com |
| Labeled Molecular Weight | 343.33 g/mol isotope.comsigmaaldrich.com |
| Unlabeled Molecular Weight | 337.37 g/mol chemical-suppliers.eu |
| Appearance | White to light yellow crystal powder chemical-suppliers.eu |
| Melting Point | 117-118 °C sigmaaldrich.com |
| Storage Temperature | -20°C sigmaaldrich.com or 2-8°C isotope.com |
Properties
Molecular Weight |
343.33 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies for L Proline N Fmoc 13c5,15n
Strategies for Isotopic Precursor Synthesis and Incorporation
The foundational step in synthesizing the target compound is the production of the fully labeled precursor, L-Proline (¹³C₅,¹⁵N). medchemexpress.comsigmaaldrich.com The synthesis of this precursor is a complex challenge, requiring methods that are both efficient and stereospecific to yield the desired L-isomer. europa.eu
Several strategies have been developed for the synthesis of isotopically labeled L-proline. One prominent method starts from correspondingly labeled L-glutamic acid. researchgate.net This multi-step process involves the cyclization of labeled L-glutamic acid to form L-5-oxoproline (pyroglutamic acid). The key step is the selective reduction of the 5-amide function to an amine without affecting the carboxyl group or the chiral center at the alpha-carbon. This is achieved by converting the amide to a thioamide, followed by reduction. researchgate.net This scheme is versatile, allowing for the preparation of L-proline labeled with ¹³C or ¹⁵N at any desired position, making it suitable for producing the fully labeled ¹³C₅,¹⁵N variant. researchgate.net
Another established method for preparing backbone-labeled proline utilizes Oppolzer's sultam chiral auxiliary. nih.gov This technique ensures high stereochemical control during the formation of the proline ring structure, which is crucial for obtaining the correct L-enantiomer. The process involves the alkylation of an N-glycyl sultam derivative, followed by cyclization to form the proline ring. researchgate.net
These synthetic routes are designed to produce the labeled L-proline precursor on a gram scale, which can then be used for subsequent protection and peptide synthesis. researchgate.net
Table 1: Comparison of Synthetic Routes for L-Proline (¹³C₅,¹⁵N) Precursor
| Synthetic Strategy | Starting Material | Key Features | Reference |
| Glutamic Acid Cyclization | L-Glutamic Acid (¹³C₅,¹⁵N) | Involves cyclization to L-5-oxoproline and selective reduction of the amide. Versatile for various labeling patterns. | researchgate.net |
| Oppolzer's Sultam Method | Glycine derivative, 3-chloro-iodopropane | Employs a chiral auxiliary to ensure high stereoselectivity for the L-isomer. | nih.govresearchgate.net |
N-Fluorenylmethyloxycarbonyl (FMOC) Protection Techniques for Isotope-Labeled Proline
Once the ¹³C₅,¹⁵N-labeled L-proline is synthesized, the secondary amine of the pyrrolidine (B122466) ring must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection is essential for its use as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). silantes.com The reaction must be high-yielding to conserve the expensive isotopic labels.
A standard and widely used method for N-Fmoc protection is the Schotten-Baumann reaction. This involves reacting the isotope-labeled proline with an Fmoc-reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). chemicalbook.comresearchgate.net The reaction is typically carried out in a biphasic solvent system, such as 1,4-dioxane (B91453) and water, in the presence of a mild base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). chemicalbook.comresearchgate.net The base deprotonates the proline's amino group, allowing it to act as a nucleophile and attack the Fmoc reagent.
More advanced techniques have been developed to improve efficiency and purity, which is particularly important for large-scale synthesis. One such method employs a temporary copper(II) complexation strategy. temple.eduacs.org In this approach, the α-amino and carboxyl groups of the amino acid are temporarily blocked by forming a complex with Cu²⁺ ions. This leaves the proline nitrogen selectively available for reaction with the Fmoc reagent. This one-pot process can be highly efficient, eliminating the need for chromatographic purification and thus maximizing the yield of the valuable labeled product. acs.org
Table 2: Comparison of N-Fmoc Protection Techniques
| Technique | Reagents | Advantages | Disadvantages | Reference |
| Schotten-Baumann Reaction | Fmoc-Cl or Fmoc-OSu, K₂CO₃, Dioxane/Water | Well-established, high yield (up to 95%). | Can lead to dipeptide formation (Fmoc-Pro-Pro-OH) as a side product. | nih.govchemicalbook.com |
| Copper(II) Complexation | Cu²⁺ salt, Fmoc-Cl/Fmoc-OSu | One-pot reaction, high efficiency, avoids chromatography, suitable for scale-up. | Requires additional steps for complex formation and decomplexation. | temple.eduacs.org |
Optimization of Reaction Conditions for Stereochemical Integrity and Isotopic Yield
Maintaining stereochemical integrity and maximizing isotopic yield are paramount throughout the synthesis of L-PROLINE-N-FMOC (¹³C₅,¹⁵N). The high cost of stable isotope-labeled starting materials necessitates that each reaction step proceeds with maximum efficiency and without side reactions that could compromise the final product's purity or structure.
Stereochemical Integrity: The L-configuration of proline is crucial for its biological function and for the correct three-dimensional structure of synthesized peptides. Racemization, the conversion of the L-isomer to a D,L-mixture, must be avoided. Key parameters to control this include:
Temperature: Performing the N-Fmoc protection at low temperatures (e.g., 0°C) significantly reduces the risk of racemization. chemicalbook.com
Base Selection: The choice and amount of base are critical. Mild bases like sodium bicarbonate or potassium carbonate are preferred over stronger bases that can promote racemization.
Chiral Auxiliaries: In the synthesis of the proline precursor itself, methods like the Oppolzer sultam approach build in stereocontrol from the start, ensuring the correct L-configuration is established and maintained. nih.gov
Isotopic Yield: Maximizing the yield is an economic imperative. Every atom of ¹³C and ¹⁵N lost to side reactions or purification inefficiencies represents a significant financial loss. Optimization strategies include:
Minimizing Side Reactions: During Fmoc protection with Fmoc-Cl, a potential side reaction is the formation of an Fmoc-dipeptide (Fmoc-Pro-Pro-OH). nih.gov Careful control of stoichiometry and reaction conditions can minimize this impurity. Using Fmoc-OSu can also reduce certain side reactions. nih.gov
Efficient Purification: Developing protocols that avoid column chromatography, such as the one-pot Cu²⁺ complexation method, are highly advantageous as they prevent product loss during purification steps. acs.org
High-Yielding Reactions: Each step of the synthesis, from the creation of the labeled L-proline to the final Fmoc protection, must be optimized for the highest possible conversion rate. Yields of 95% or higher are desirable for the Fmoc protection step. chemicalbook.com
Table 3: Key Parameters for Optimization
| Parameter | Objective | Optimized Condition | Rationale |
| Temperature | Maintain Stereochemistry | 0°C to room temperature | Reduces rate of racemization. chemicalbook.com |
| Base | Maintain Stereochemistry | Mild inorganic base (e.g., K₂CO₃) | Avoids harsh conditions that can lead to racemization. chemicalbook.com |
| Purification | Maximize Isotopic Yield | Crystallization or one-pot synthesis | Avoids product loss associated with chromatographic purification. acs.org |
| Fmoc Reagent | Maximize Isotopic Yield | Fmoc-OSu or controlled addition of Fmoc-Cl | Minimizes the formation of dipeptide and other impurities. nih.gov |
Scale-Up Considerations for Research and Industrial Applications
The transition from laboratory-scale synthesis to larger-scale production for research or industrial use presents a distinct set of challenges. The goal is to develop a process that is not only high-yielding and pure but also safe, cost-effective, and reproducible on a larger scale.
For the synthesis of L-PROLINE-N-FMOC (¹³C₅,¹⁵N), key scale-up considerations include:
Reagent Selection: Reagents that are hazardous or difficult to handle on a large scale must be replaced. For example, some syntheses have replaced the highly toxic Jones reagent with a TEMPO-mediated oxidation process, which is more suitable for pilot plant operations. acs.org Similarly, explosive reagents like isobutylene (B52900) gas have been substituted with safer alternatives. acs.org
Process Efficiency: Multi-step, low-yield processes are not economically viable for large-scale production. The development of efficient, one-pot methodologies that eliminate intermediate purification steps, such as the copper complexation strategy for Fmoc protection, is crucial for industrial application. acs.org
Cost of Goods: The high cost of isotopically enriched starting materials is a major driver for process optimization. Industrial-scale production of therapeutic peptides has driven down the cost of standard Fmoc-amino acids through economies of scale, and similar efficiencies are sought for labeled analogues. nih.goveuropa.eu
Automation and Control: For reproducible, large-scale synthesis, automated systems are often employed. These systems allow for precise control over reaction parameters like temperature, reagent addition rates, and mixing, which is essential for maintaining product quality and stereochemical integrity. nih.govacs.org
Innovations are continuously sought to create fully scalable technologies that can lower production costs and increase the availability of complex labeled compounds like L-PROLINE-N-FMOC (¹³C₅,¹⁵N) for the global research community. europa.eu
Advanced Spectroscopic and Chromatographic Characterization of L Proline N Fmoc 13c5,15n
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Labeling Pattern Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of molecules and for confirming the successful incorporation of stable isotopes. chempep.comckisotopes.com For L-PROLINE-N-FMOC (13C5,15N), NMR is used to verify the isotopic purity, which is typically expected to be 98-99% for both ¹³C and ¹⁵N, and to confirm the specific positions of the isotopic labels. sigmaaldrich.com The presence of the ¹³C and ¹⁵N isotopes induces characteristic shifts and splitting patterns in the NMR spectra, providing a definitive signature of the labeled compound. bitesizebio.com
The analysis of L-PROLINE-N-FMOC (13C5,15N) by NMR is suitable for applications in biomolecular NMR and peptide synthesis. sigmaaldrich.comsigmaaldrich.com The molecular weight of the labeled compound is 343.33 g/mol . isotope.comsigmaaldrich.com
Table 1: General Properties of L-PROLINE-N-FMOC (13C5,15N)
| Property | Value | Source(s) |
| Synonym | N-(9-Fluorenylmethoxycarbonyl)-L-proline-¹³C₅,¹⁵N | sigmaaldrich.com |
| Labeled Molecular Weight | 343.33 g/mol | isotope.comsigmaaldrich.com |
| Unlabeled CAS Number | 71989-31-6 | isotope.com |
| Labeled CAS Number | 1217452-48-6 | isotope.comsigmaaldrich.com |
| Chemical Purity | ≥98% | isotope.comsigmaaldrich.com |
| Isotopic Purity | 98-99% for ¹³C and ¹⁵N | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.comsigmaaldrich.com |
| Applications | Biomolecular NMR, Proteomics, Peptide Synthesis | isotope.comsigmaaldrich.comsigmaaldrich.com |
¹H-¹³C and ¹H-¹⁵N Heteronuclear Correlation Experiments
Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are fundamental for unambiguously assigning the resonances of the labeled nuclei. nih.gov
¹H-¹³C HSQC/HMBC: These experiments establish correlations between protons and their directly attached (HSQC) or long-range coupled (HMBC) ¹³C nuclei. In L-PROLINE-N-FMOC (13C5,15N), all five carbon atoms of the proline ring are replaced with ¹³C. Therefore, ¹H-¹³C correlation spectra will show strong correlations between the protons on the proline ring and their corresponding ¹³C atoms, confirming the complete labeling of the carbon skeleton. The absence of signals at the chemical shifts corresponding to the natural abundance ¹²C-proline further verifies the high isotopic enrichment.
¹H-¹⁵N HSQC/HMBC: Similarly, ¹H-¹⁵N correlation experiments are used to verify the incorporation of the ¹⁵N isotope. nih.gov In the case of L-PROLINE-N-FMOC (13C5,15N), the nitrogen atom in the pyrrolidine (B122466) ring is labeled with ¹⁵N. The ¹H-¹⁵N HSQC spectrum will exhibit a correlation peak between the protons on the alpha-carbon and adjacent carbons to the ¹⁵N atom, confirming the position of the nitrogen label. Proline residues, lacking an amide proton, present a unique challenge in standard protein NMR; however, specialized techniques can still reveal information about the ¹⁵N-labeled imino group. copernicus.org
Multidimensional NMR for Comprehensive Isotopic Characterization
To obtain a complete and detailed picture of the isotopic labeling, multidimensional NMR experiments are employed. bitesizebio.comshoko-sc.co.jp Techniques like 3D HNCACB or CBCA(CO)NH, commonly used in protein resonance assignment, can be adapted to confirm the connectivity between the labeled atoms in L-PROLINE-N-FMOC (13C5,15N). nih.gov These experiments provide through-bond correlation information, effectively tracing the path of the isotopic labels throughout the proline molecule. This comprehensive characterization ensures that the isotopic labels are not only present but are also located at the correct positions within the molecule, which is critical for its intended applications in quantitative proteomics and structural biology. ckisotopes.comshoko-sc.co.jp
Mass Spectrometry (MS) Techniques for Isotopic Mass Verification and Purity Assessment
Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds, providing direct evidence of mass shifts due to isotopic incorporation. shoko-sc.co.jpacs.org For L-PROLINE-N-FMOC (13C5,15N), MS is used to confirm the molecular weight and assess the isotopic purity. isotope.comisotope.com
High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition
High-resolution mass spectrometry (HRMS) offers the precision required to distinguish between the isotopically labeled compound and its unlabeled counterpart, as well as any partially labeled species. acs.orgnih.gov The theoretical mass of L-PROLINE-N-FMOC (13C5,15N) is 343.33 g/mol , which is a +6 mass shift from the unlabeled compound. sigmaaldrich.comsigmaaldrich.com HRMS can verify this mass with high accuracy, confirming the incorporation of five ¹³C atoms and one ¹⁵N atom. The high resolving power of HRMS also allows for the determination of the isotopic distribution, providing a quantitative measure of the isotopic enrichment.
Applications in Biomolecular Structure and Dynamics Research
Utilization in Solid-Phase Peptide Synthesis (SPPS) for Isotopically Labeled Peptides
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide production. The use of Fmoc-protected amino acids, such as L-PROLINE-N-FMOC (¹³C₅,¹⁵N), is central to this process. lifetein.comsigmaaldrich.com This method allows for the stepwise assembly of a peptide chain on a solid resin support. By incorporating L-PROLINE-N-FMOC (¹³C₅,¹⁵N) at a specific position in the sequence, researchers can create peptides with an isotopic label precisely where it is needed for subsequent analysis. sigmaaldrich.com This site-specific labeling is a significant advantage over biosynthetic methods, which typically result in uniform labeling and can be more complex and costly for shorter peptides. vt.edusigmaaldrich.com
A primary application of peptides synthesized with L-PROLINE-N-FMOC (¹³C₅,¹⁵N) is for structural elucidation by NMR spectroscopy. lifetein.comnih.gov The presence of ¹³C and ¹⁵N nuclei is essential for a suite of multidimensional heteronuclear NMR experiments that are used to determine the three-dimensional structures of peptides and proteins. vt.edunih.gov
Below is a table summarizing key NMR experiments used for structural analysis of peptides containing isotopically labeled proline.
| NMR Experiment | Information Gained | Relevance of ¹³C/¹⁵N Labeling |
| ¹H-¹⁵N HSQC | Provides a "fingerprint" of the peptide, with one peak for each N-H bond. | The ¹⁵N label in proline allows for direct observation of its nitrogen environment, although proline itself lacks an amide proton. It is crucial for assigning neighboring residues. nih.govnih.gov |
| HNCACB/CBCA(CO)NH | Correlates amide ¹H and ¹⁵N nuclei with the Cα and Cβ carbons of the same and preceding residues. | Essential for sequential backbone assignment, linking one amino acid to the next. The ¹³C and ¹⁵N labels are fundamental to these correlation pathways. mdpi.com |
| ¹³C-NOESY-HSQC | Measures Nuclear Overhauser Effects (NOEs) between protons that are close in space (<5 Å). | Provides distance constraints that are critical for determining the 3D fold. ¹³C-editing helps resolve spectral overlap. nih.govnih.gov |
| HNCO/HN(CA)CO | Correlates amide ¹H and ¹⁵N with the carbonyl carbon of the preceding residue. | Provides further sequential connectivity information along the peptide backbone. meihonglab.com |
L-PROLINE-N-FMOC (¹³C₅,¹⁵N) is also valuable for generating peptide libraries to study conformational preferences. Proline's structure is unique among amino acids because its side chain is cyclized back onto the backbone nitrogen, creating a tertiary amide bond. sigmaaldrich.com This bond can exist in either a cis or trans conformation, an equilibrium that profoundly influences peptide and protein structure. researchgate.netnih.gov
By synthesizing a library of peptides with the labeled proline at various positions or flanked by different residues, researchers can systematically investigate the factors that influence this cis/trans isomerization and the local ring pucker. nih.gov The ¹⁵N and ¹³C labels provide distinct spectral signatures for the cis and trans states, allowing for precise quantification of their relative populations under different conditions. researchgate.net This approach is critical for understanding how proline residues introduce kinks or turns into a polypeptide chain and for designing peptides with specific, stable conformations for therapeutic or biotechnological applications. sigmaaldrich.comnih.gov
NMR-Based Investigations of Peptide and Protein Conformation and Dynamics
The incorporation of stable isotopes via L-PROLINE-N-FMOC (¹³C₅,¹⁵N) enables a wide range of advanced NMR studies to probe not just static structure, but also molecular motion and interactions. nih.govnih.gov The ¹³C and ¹⁵N nuclei serve as sensitive probes of their local chemical environment and how it changes over time. nih.gov
Proline residues are often found in functionally important regions of proteins where they contribute to conformational flexibility or rigidity. nih.gov NMR relaxation experiments on peptides labeled with ¹³C and ¹⁵N at a proline residue can provide detailed insights into the dynamics of both the polypeptide backbone and the proline side chain (the pyrrolidine (B122466) ring). researchgate.net
By measuring parameters such as relaxation rates (R₁, R₂) and the heteronuclear NOE, scientists can characterize motions occurring on timescales from picoseconds to seconds. nih.gov This is particularly important for proline, as its ring can "pucker" into different conformations (e.g., endo vs. exo), and the X-Pro peptide bond can isomerize between cis and trans states. nih.gov These dynamic processes are often invisible to static structural methods like X-ray crystallography but can be critical for protein function. ¹³C-detected NMR experiments have been specifically developed to study proline dynamics in complex systems, including in intrinsically disordered proteins where proline is significantly enriched. nih.govresearchgate.net
| NMR Parameter | Timescale of Motion | Information Provided |
| T₁ (Spin-Lattice Relaxation) | Picoseconds to Nanoseconds | Reports on fast motions of bond vectors (e.g., C-H, N-H). |
| T₂ (Spin-Spin Relaxation) | Microseconds to Milliseconds | Sensitive to slower conformational exchange processes. |
| Heteronuclear NOE | Picoseconds to Nanoseconds | Indicates the degree of local structural order; values near 1 suggest rigidity, while lower values indicate flexibility. |
| Cross-Correlated Relaxation | Picoseconds to Nanoseconds | Provides detailed information on the local geometry and dynamics of proline's methylene (B1212753) (CH₂) groups within its ring structure. nih.gov |
Identifying the binding interfaces between biomolecules is crucial for understanding biological function and for drug discovery. nih.govnih.gov NMR spectroscopy is a premier technique for this purpose, especially for studying weak or transient interactions. researchgate.net When a peptide labeled with L-PROLINE-N-FMOC (¹³C₅,¹⁵N) is incorporated into a protein, it can serve as a reporter for binding events.
The most common method is Chemical Shift Perturbation (CSP) mapping. researchgate.net A 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein is recorded first in its free form and then after adding an unlabeled binding partner (a small molecule, peptide, or another protein). nih.gov If the labeled proline residue is at or near the binding interface, its chemical environment will change upon complex formation, causing its corresponding peak in the NMR spectrum to shift. nih.govresearchgate.net By tracking these shifts across all labeled residues, researchers can map the interaction surface on the protein. nih.gov For tighter complexes, intermolecular NOE experiments can provide direct distance information between the labeled protein and the unlabeled ligand, defining the structure of the complex. nih.govnih.gov
| NMR Technique | Type of Interaction | Information Provided |
| Chemical Shift Perturbation (CSP) | Weak to Strong (Fast to Intermediate Exchange) | Identifies residues at the binding interface by monitoring changes in their chemical shifts upon ligand titration. nih.govresearchgate.net |
| Isotope-Edited/Filtered NOESY | Strong (Slow Exchange) | Detects intermolecular NOEs, providing distance constraints between the labeled protein and unlabeled ligand to define the 3D structure of the complex. nih.govnih.gov |
| Saturation Transfer Difference (STD) NMR | Weak to Moderate | Identifies which parts of a ligand are in close contact with the protein, complementing the protein-centric view from CSP. |
| Paramagnetic Relaxation Enhancement (PRE) | Weak to Strong | Provides long-range distance information by attaching a paramagnetic spin label near the binding site. |
A frontier in structural biology is the study of proteins and peptides directly inside living cells, a technique known as "in-cell" NMR. mdpi.com This approach provides information about molecular structure and interactions within the crowded, native cellular environment, which can differ significantly from the dilute solutions typically used in in vitro experiments.
Peptides synthesized with stable isotopes using reagents like L-PROLINE-N-FMOC (¹³C₅,¹⁵N) can be introduced into cells. High-resolution NMR spectra can then be acquired, allowing researchers to observe the peptide's conformation, dynamics, and interactions with endogenous cellular partners in its natural context. mdpi.com This has been particularly powerful for studying intrinsically disordered proteins, which are highly flexible and sensitive to their environment. The use of fractionally ¹³C-labeled and uniformly ¹⁵N-labeled samples is one strategy to make these complex experiments more cost-effective and feasible. mdpi.com
Mass Spectrometry-Based Proteomics and Quantitative Analysis
The stable isotope-labeled compound L-PROLINE-N-FMOC (13C5,15N) is a critical reagent in the field of quantitative proteomics, which utilizes mass spectrometry (MS) to measure the abundance of proteins in complex biological samples. isotope.comisotope.comchempep.com This compound serves as a building block for the chemical synthesis of "heavy" peptides, which are nearly identical to their naturally occurring ("light") counterparts but have a greater mass due to the incorporation of heavy isotopes (¹³C and ¹⁵N). proteogenix.science This mass difference is the key to their utility in MS-based quantification, allowing for the precise and accurate measurement of protein expression levels. shoko-sc.co.jpnih.gov
The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for its application in standard solid-phase peptide synthesis (SPPS). sigmaaldrich.comnih.gov This method allows for the stepwise assembly of a peptide chain on a solid resin, where protected amino acids like L-PROLINE-N-FMOC (13C5,15N) are sequentially added to create a specific, isotopically labeled peptide sequence. shoko-sc.co.jpuci.edu Once synthesized, these heavy peptides are used as internal standards in various quantitative proteomics workflows. proteogenix.science
Table 1: Properties of L-PROLINE-N-FMOC (13C5,15N)
| Property | Value |
|---|---|
| Molecular Weight (Labeled) | 343.33 g/mol isotope.com |
| Isotopic Purity | ¹³C: 99%; ¹⁵N: 99% eurisotop.com |
| Chemical Purity | ≥98% isotope.comeurisotop.com |
| Labeled CAS Number | 1217452-48-6 isotope.com |
| Unlabeled CAS Number | 71989-31-6 isotope.com |
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Analogues and Variants
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy where living cells incorporate "heavy" amino acids directly from their growth medium into all newly synthesized proteins. researchgate.netckgas.com While L-proline isotopologues (e.g., L-Proline-¹³C₅,¹⁵N) can be used in SILAC media sigmaaldrich.commedchemexpress.com, the Fmoc-protected version, L-PROLINE-N-FMOC (13C5,15N), is not used for this purpose. The Fmoc group prevents its direct use in protein biosynthesis within living cells.
Instead, peptides synthesized using L-PROLINE-N-FMOC (13C5,15N) are employed in workflows that are analogous to or complement SILAC experiments. For instance, they can serve as internal standards for the absolute quantification of proteins that may be difficult to label metabolically or to validate results from a SILAC experiment. In these variant approaches, the heavy labeled peptide standard is spiked into a "light" cell or tissue lysate that has not undergone metabolic labeling. This allows for quantification by comparing the mass spectrometry signal of the endogenous light peptide with the known concentration of the spiked-in heavy peptide standard. This approach is particularly useful for analyzing proteins from organisms that cannot be metabolically labeled or for clinical samples.
Absolute Quantification of Peptides and Proteins
The primary application of L-PROLINE-N-FMOC (13C5,15N) is in the synthesis of stable isotope-labeled (SIL) peptides for the absolute quantification of proteins. isotope.comproteogenix.science This methodology, often referred to as AQUA (Absolute QUAntification of proteins), provides a means to determine the exact molar amount of a specific protein in a sample. sigmaaldrich.com
The workflow involves several key steps:
Selection of a Proteotypic Peptide: A target peptide that uniquely represents the protein of interest is chosen.
Synthesis of a Heavy Peptide Standard: A synthetic version of the proteotypic peptide is produced using Fmoc solid-phase peptide synthesis. shoko-sc.co.jp During this process, one or more of the amino acid residues are incorporated using their heavy isotope-labeled, Fmoc-protected forms, such as L-PROLINE-N-FMOC (13C5,15N). The incorporation of this labeled proline results in a precise mass shift.
Sample Spiking: A precisely known quantity of the purified heavy peptide is added as an internal standard to the biological sample (e.g., a cell lysate) containing the target protein. proteogenix.science
Mass Spectrometry Analysis: The sample is processed (typically involving protein digestion) and analyzed by mass spectrometry. The mass spectrometer can distinguish between the endogenous "light" peptide and the spiked-in "heavy" standard due to their mass difference.
Quantification: The absolute quantity of the endogenous peptide is calculated by comparing its signal intensity to the signal intensity of the known amount of the co-eluting heavy peptide standard. shoko-sc.co.jp By inference, this provides the absolute concentration of the source protein.
The use of L-PROLINE-N-FMOC (13C5,15N) ensures that the resulting heavy peptide is chemically identical to its natural counterpart, ensuring similar ionization efficiency and chromatographic behavior, which are critical for accurate quantification. proteogenix.science
Table 2: Example of Mass Shift in a Proline-Containing Peptide
| Peptide Sequence | Isotopic Labeling | Monoisotopic Mass (Da) | Mass Difference (Da) |
|---|---|---|---|
| Gly-Pro-Ala-Lys | Unlabeled (Natural Abundance) | 385.2330 | N/A |
This table illustrates how incorporating a single L-PROLINE-N-FMOC (13C5,15N) residue increases the peptide's mass by 6 Daltons, enabling its distinct detection in a mass spectrometer.
Applications in Metabolic Pathway Elucidation and Flux Analysis
Tracing Proline Metabolism and Biosynthetic Pathways in Biological Systems
Stable isotope tracing allows researchers to follow a labeled substrate through a series of biochemical reactions, providing unparalleled insights into the metabolic wiring of cells. nih.gov By introducing L-Proline (¹³C₅,¹⁵N) into a biological system, scientists can track the distribution of the ¹³C and ¹⁵N atoms into downstream metabolites. This technique is instrumental in elucidating the biosynthetic pathways originating from proline.
A key application is tracing the fate of proline's nitrogen atom. Research has shown that proline can serve as a significant nitrogen source for the synthesis of other amino acids. For instance, studies using ¹⁵N-labeled proline in the retinal pigment epithelium (RPE) demonstrated that the nitrogen from proline is utilized to produce and export at least 13 other amino acids, including glutamate (B1630785), aspartate, glutamine, alanine, and serine, for use by the neural retina. biorxiv.org This highlights proline catabolism as a crucial source of nitrogen for biosynthesis in specific tissues. biorxiv.org The detection of these newly synthesized, labeled amino acids is typically performed using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which can distinguish between the labeled and unlabeled molecules based on their mass difference. biorxiv.orgnih.gov This methodology provides direct evidence of metabolic connections and the precursor-product relationships within the cellular metabolic network. snscourseware.orgcore.ac.uk
Table 1: Amino Acids Synthesized from ¹⁵N-Proline in Human Retinal Pigment Epithelium (RPE)
This table summarizes findings from a study where ¹⁵N-proline was supplied to RPE cells to trace the fate of its nitrogen atom. The presence of the ¹⁵N label in the listed amino acids demonstrates that proline serves as a nitrogen donor for their synthesis. Data sourced from a study on proline nitrogen metabolism. biorxiv.org
| Amino Acid | Nitrogen Source Role of Proline | Metabolic Significance |
|---|---|---|
| Glutamate | Confirmed Donor | Major neurotransmitter and metabolic hub |
| Aspartate | Confirmed Donor | Precursor for other amino acids and nucleotides |
| Glutamine | Confirmed Donor | Primary nitrogen shuttle and energy source |
| Alanine | Confirmed Donor | Involved in glucose-alanine cycle |
| Serine | Confirmed Donor | Precursor for purines, pyrimidines, and other amino acids |
| Other Amino Acids (8) | Confirmed Donor | Building blocks for protein synthesis and various metabolic functions |
Quantitative Metabolic Flux Analysis (MFA) using ¹³C and ¹⁵N Isotopic Tracers
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com13cflux.net When combined with stable isotope labeling, it becomes a gold standard for determining intracellular metabolic activity. creative-proteomics.com ¹³C-MFA involves feeding cells a ¹³C-labeled substrate and measuring the isotopic labeling patterns in metabolites, typically protein-bound amino acids, after the system has reached an isotopic steady state. 13cflux.netsonar.ch These labeling patterns, which are highly sensitive to the relative pathway fluxes, are then used in conjunction with computational models to calculate the absolute flux values throughout the central metabolism. creative-proteomics.comnih.govspringernature.com
The use of a dual-labeled substrate like L-Proline (¹³C₅,¹⁵N) significantly enhances the power of MFA. nih.gov This approach, known as ¹³C¹⁵N-MFA, allows for the simultaneous quantification of both carbon and nitrogen metabolic fluxes, providing a more comprehensive understanding of cellular physiology. nih.gov
A major advantage of using ¹³C and ¹⁵N dual-labeled tracers is the ability to track carbon and nitrogen flow concurrently. nih.gov This integrated approach provides a more complete picture of how cells assimilate and distribute these essential elements. For example, ¹³C¹⁵N-MFA studies have been used to create detailed flux maps for both carbon and nitrogen in microorganisms. nih.gov
Such analyses have established glutamate as a central hub for nitrogen assimilation and distribution, donating its nitrogen to other amino acids via transamination reactions. nih.gov Given that proline and glutamate are metabolically interconvertible, tracing ¹⁵N from proline provides direct insight into these nitrogen transfer networks. The nitrogen from proline can be transferred to α-ketoglutarate to form glutamate, which then acts as a widespread nitrogen donor. biorxiv.orgnih.gov Simultaneously, the ¹³C₅ backbone of proline can be traced as it enters the tricarboxylic acid (TCA) cycle via glutamate, allowing for the quantification of fluxes in central carbon metabolism. nih.gov This dual-tracer approach is critical for understanding the coordination between amino acid metabolism and central energy pathways.
Isotope tracing experiments are not only for quantifying known pathways but also for discovering new ones. nih.gov Metabolic flux analysis can reveal pathway activities that deviate from established models, thereby identifying novel metabolic pathways or bypass reactions. nih.gov When the observed distribution of ¹³C and ¹⁵N labels in various metabolites cannot be explained by the existing metabolic network model, it suggests the presence of unknown biochemical reactions. core.ac.uknih.gov
For instance, if the ¹³C₅¹⁵N label from proline were to appear in a metabolite not known to be connected to proline catabolism, it would prompt an investigation into a potential new metabolic link. By analyzing the precise isotopomer distribution (the specific positions of the ¹³C and ¹⁵N atoms in the molecule), researchers can deduce the sequence of reactions that led to its formation. This approach has been instrumental in refining metabolic maps and understanding the metabolic flexibility of organisms in response to different conditions. nih.gov
Assessment of Cellular and Organismal Proline Turnover and Catabolism
Beyond mapping pathways, stable isotopes are essential for measuring the dynamics of metabolic pools, particularly the turnover of proteins and amino acids. nih.govnih.gov Protein turnover, the balance between protein synthesis and degradation, is a fundamental aspect of proteostasis (protein homeostasis) and cellular health. embopress.org
By introducing L-Proline (¹³C₅,¹⁵N) for a period and then switching to an unlabeled medium (a pulse-chase experiment), researchers can track the rate at which the labeled proline is incorporated into proteins (synthesis) and the subsequent rate of decline of the labeled protein pool (degradation). nih.gov The rate of decline allows for the calculation of the protein's turnover rate or its half-life (t½). nih.govplos.org This technique, known as Turnover and Replication Analysis by Isotope Labeling (TRAIL), can be applied in vivo to understand how protein and organelle lifetimes are influenced by different tissue contexts. embopress.org
Studies have shown that protein turnover rates vary significantly between different tissues and are influenced by factors like the proliferative state of the tissue. embopress.org For example, using ¹⁵N metabolic labeling, the half-lives of specific plastid proteins in Chlamydomonas reinhardtii were determined, providing insight into the longevity and regulation of these proteins. nih.gov Similarly, tracing ¹⁵N from proline in the retina provides a direct measure of its catabolism and subsequent use as a nitrogen source, reflecting the dynamic state of amino acid pools in that tissue. biorxiv.org These measurements are crucial for understanding how organisms adapt to physiological changes and how proteostasis breaks down in aging and disease. embopress.org
Table 2: Protein Half-Life (t½) Determination using ¹⁵N-Labeling
This table provides examples of protein half-life values determined by ¹⁵N metabolic labeling in the alga Chlamydomonas reinhardtii. Cells were grown in a ¹⁵N-enriched medium until proteins were fully labeled, then transferred to a ¹⁴N medium. The rate of decrease in the ¹⁵N-labeled fraction was measured over time to calculate the half-life. Data sourced from a study on protein turnover. nih.gov
| Protein | Location | Function | Measured Half-Life (t½) |
|---|---|---|---|
| RuBisCo large subunit | Plastid | Carbon Fixation (Photosynthesis) | ~36 hours |
| ATP synthase CF1 alpha subunit | Plastid | ATP Synthesis (Photosynthesis) | ~31 hours |
| ATP synthase CF1 beta subunit | Plastid | ATP Synthesis (Photosynthesis) | ~28 hours |
Applications in Investigating Reaction Mechanisms and Enzyme Catalysis
Mechanistic Studies of Proline-Dependent Enzymes
Isotopically labeled proline is instrumental in studying the mechanisms of enzymes that use proline as a substrate or a structural component. The incorporation of ¹³C and ¹⁵N into the proline backbone provides a means to monitor conformational changes and track the molecule through catalytic cycles.
One notable example is the study of proline racemase, an enzyme that catalyzes the interconversion of L-proline and D-proline. These studies have employed isotopic labeling to probe the nature of proton transfers at the alpha-carbon of proline. acs.org By using labeled proline, researchers can follow the movement of atoms and determine the sequence of bond-breaking and bond-forming events, which is crucial for confirming the proposed catalytic mechanisms. acs.org
Furthermore, in the field of organocatalysis, L-proline itself acts as a catalyst for various carbon-carbon bond-forming reactions, such as aldol (B89426) and Mannich reactions. nih.govnih.govresearchgate.net Mechanistic studies of these reactions utilize isotopically labeled proline to understand the role of key intermediates, like enamines and iminium ions. nih.gov For instance, ¹³C and ¹⁵N labeling, combined with NMR spectroscopy, can help characterize the structure and dynamics of these transient species, confirming their involvement in the catalytic cycle and shedding light on how proline facilitates the reaction. nih.gov
Kinetic Isotope Effects (KIEs) for Elucidating Rate-Limiting Steps and Transition States
The substitution of an atom with its heavier isotope can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org KIEs are a cornerstone of mechanistic chemistry, providing invaluable information about the rate-limiting step of a reaction and the geometry of its transition state. libretexts.org The magnitude of the KIE is related to the change in bonding to the isotopically labeled atom between the ground state and the transition state.
In the context of L-proline-catalyzed reactions, measuring KIEs with substrates labeled at specific positions helps to identify which step in the multi-step catalytic cycle is the slowest. For example, in the L-proline-catalyzed α-amination of aldehydes, the observation of significant KIEs upon labeling the aldehyde with ¹³C at the carbonyl carbon and with deuterium (B1214612) at the α-carbon provided strong evidence that the formation of the enamine intermediate is the rate-determining step. nih.gov
| Labeled Position | Isotope | Observed KIE | Implication | Reference |
| Aldehyde Carbonyl | ¹³C | Significant | Carbonyl carbon is involved in the rate-determining step. | nih.gov |
| Aldehyde α-carbon | ²H (Deuterium) | Large, Primary | C-H bond cleavage at the α-carbon occurs in the rate-determining step. | nih.gov |
This table presents kinetic isotope effect (KIE) data from a study on L-proline-catalyzed α-amination, demonstrating how isotopic labeling helps identify the rate-determining step.
Kinetic isotope effects are categorized as either primary or secondary.
Primary KIEs are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.org These effects are typically large. For instance, a large primary deuterium KIE (kH/kD > 2) in a proline-catalyzed reaction strongly suggests that the cleavage of a carbon-hydrogen bond is a critical part of the slowest step. nih.govprinceton.edu
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-breaking or bond-formation in the rate-limiting step. wikipedia.org These effects are generally smaller than primary KIEs and can be either "normal" (kL/kH > 1) or "inverse" (kL/kH < 1). wikipedia.orgnih.gov Secondary KIEs provide information about changes in the local environment of the isotope between the ground state and the transition state. For example, a change in the hybridization state of a carbon atom from sp³ in the reactant to sp² in the transition state often results in a normal secondary KIE, as the out-of-plane bending vibrations are less restricted in the sp² state. princeton.edunih.gov This is particularly relevant in proline catalysis, where the formation of a planar enamine intermediate from a tetrahedral carbon is a key step.
A central question in many reaction mechanisms is whether multiple bonds are broken and formed in a single, concerted step or in a sequence of separate, stepwise events involving a distinct intermediate. youtube.comic.ac.ukopenalex.org Isotope effects, particularly the use of multiple isotopic labels, offer a sophisticated method to distinguish between these possibilities.
| Experiment | Description | Finding | Conclusion | Reference |
| Double-Isotope Fractionation | The solvent deuterium isotope effect was measured for the reaction of both [2-¹H]proline and [2-²H]proline. | No significant difference was found in the isotope effect between the two substrates. | The two proton transfers occur in a single, concerted step. | acs.org |
This table summarizes the double-isotope fractionation experiment on proline racemase, which was used to distinguish between a concerted and a stepwise reaction mechanism.
Similarly, in the L-proline-catalyzed α-amination, the combination of experimental KIEs and theoretical calculations allowed researchers to exclude a widely accepted stepwise mechanism and instead support a concerted E2 elimination pathway for enamine formation. nih.gov
Investigating Stereospecificity and Enantioselectivity in Catalytic Reactions
L-proline is a renowned chiral organocatalyst, capable of inducing high levels of enantioselectivity in a wide range of chemical reactions, leading to the preferential formation of one of two mirror-image products (enantiomers). mdpi.comnih.govnih.gov Understanding the origin of this enantioselectivity requires detailed knowledge of the three-dimensional structure of the transition states of the reaction.
The use of L-PROLINE-N-FMOC (¹³C₅,¹⁵N) is crucial in this endeavor. By incorporating stable isotopes into the catalyst's structure, researchers can employ advanced NMR techniques, such as solid-state NMR or specialized solution-state experiments, to probe the geometry of catalyst-substrate complexes and key intermediates. The ¹³C and ¹⁵N nuclei act as sensitive probes of their local electronic and structural environment.
For example, NMR studies on an isotopically labeled C-terminal fragment of the hormone oxytocin, which was synthesized using ¹³C and ¹⁵N backbone-labeled proline, helped to confirm its conformation. nih.gov This same principle can be applied to catalytic systems. By analyzing the NMR chemical shifts and coupling constants of the labeled atoms in the proline catalyst as it interacts with the substrates, it is possible to map out intermolecular distances and dihedral angles. This structural data is vital for building and validating computational models of the transition states, ultimately revealing how the chiral scaffold of L-proline directs the incoming substrate to a specific orientation, thereby controlling the stereochemical outcome of the reaction.
Methodological Advancements and Future Research Directions
Development of Novel Synthetic Strategies for L-PROLINE-N-FMOC (¹³C₅,¹⁵N) and Analogues
The synthesis of isotopically labeled amino acids like L-PROLINE-N-FMOC (¹³C₅,¹⁵N) is a cornerstone for their use in advanced research. Novel synthetic strategies are continuously being developed to improve efficiency, yield, and the diversity of available labeled compounds.
One promising approach involves the use of chemoenzymatic methods. These strategies combine the selectivity of enzymes with the versatility of organic synthesis to produce complex molecules with high precision. For instance, enzymes can be used for the stereoselective introduction of isotopes, which is often a challenging step in traditional chemical synthesis.
Another area of development is the use of novel catalysts and reagents. For example, palladium-catalyzed C(sp³)–H functionalization has been reported as a versatile and high-yielding synthetic route to ¹³C methyl-labeled amino acids. nih.gov This method could potentially be adapted for the synthesis of labeled proline derivatives.
Furthermore, advancements in solid-phase peptide synthesis (SPPS) are facilitating the incorporation of labeled amino acids into peptides. The development of new resins and coupling reagents is making the synthesis of complex peptides containing isotopically labeled residues more accessible.
The synthesis of isotopically labeled proline analogues is also a significant area of research. These analogues, which may have altered ring sizes or substitutions, are valuable tools for probing the structure and function of peptides and proteins. The development of synthetic routes to these novel compounds will expand the toolkit available to researchers.
A comparison of different synthetic strategies for isotopically labeled amino acids is presented in the table below.
| Synthetic Strategy | Advantages | Disadvantages | Key Findings/Examples |
| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions. | Limited substrate scope for some enzymes. | Enzymatic reductive amination of α-keto acids to afford labeled amino acids. aurorabiomed.com.cn |
| Palladium-Catalyzed C-H Functionalization | High efficiency and yield for specific labeling. nih.gov | Can require specialized catalysts and conditions. | Synthesis of ¹³C methyl-labeled γ2-Ile and γ1,γ2-Val. nih.gov |
| Solid-Phase Peptide Synthesis (SPPS) | Amenable to automation and synthesis of long peptides. | Can have challenges with aggregation and difficult sequences. | Use of Fmoc-protected labeled amino acids for peptide synthesis. |
| Synthesis from Labeled Precursors | Straightforward for certain labeling patterns. | Availability and cost of labeled precursors can be a limitation. | Preparation of (3,4-¹³C₂)-L-proline and (¹⁵N)-L-proline from labeled L-glutamic acids. isotope.com |
Integration with Advanced Computational Chemistry and Molecular Modeling for Isotopic Studies
The integration of computational chemistry with experimental isotopic studies provides a powerful synergy for understanding molecular structure and dynamics. Quantum chemistry calculations, particularly Density Functional Theory (DFT), have become invaluable for predicting and interpreting the spectroscopic properties of isotopically labeled molecules.
One of the key applications of computational chemistry in this context is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. aurorabiomed.com.cnaurorabiomed.com By calculating the magnetic shielding tensors of atomic nuclei, researchers can predict the chemical shifts of ¹³C and ¹⁵N in L-PROLINE-N-FMOC (¹³C₅,¹⁵N) and its analogues. aurorabiomed.com This information is crucial for the assignment of complex NMR spectra and for correlating spectral features with specific structural elements.
Molecular modeling techniques, such as molecular dynamics (MD) simulations, can be used to explore the conformational landscape of peptides and proteins containing isotopically labeled proline. These simulations provide insights into the dynamic behavior of these molecules, which can be correlated with experimental data from NMR spectroscopy.
Furthermore, computational methods can be used to investigate isotope effects on molecular properties. For example, the substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N can lead to subtle changes in vibrational frequencies and bond lengths, which can be modeled using quantum chemistry calculations. Understanding these isotope effects is important for the accurate interpretation of experimental data.
The following table summarizes the application of various computational methods in isotopic studies.
| Computational Method | Application in Isotopic Studies | Key Advantages |
| Density Functional Theory (DFT) | Prediction of NMR chemical shifts and shielding tensors. aurorabiomed.com.cnaurorabiomed.com | High accuracy for predicting spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | Exploration of conformational dynamics of labeled molecules. | Provides insights into the time-dependent behavior of molecules. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic reactions involving isotopically labeled substrates. | Combines the accuracy of quantum mechanics with the efficiency of molecular mechanics. |
| Ab initio Calculations | Investigation of isotope effects on molecular structure and properties. | Provides fundamental insights into the physical origins of isotope effects. |
Expanding the Scope of Isotopic Labeling for Unconventional Amino Acid Derivatives
While the focus has traditionally been on the 20 proteinogenic amino acids, there is a growing interest in expanding isotopic labeling to unconventional amino acid derivatives. These non-proteinogenic amino acids, which include post-translationally modified residues, cyclic amino acids, and synthetic analogues, play important roles in various biological processes.
The synthesis of isotopically labeled unconventional amino acids presents unique challenges due to their often complex structures. However, advances in synthetic organic chemistry are making it possible to produce a wider range of these compounds. For example, methods are being developed for the site-specific introduction of isotopes into complex natural products containing amino acid moieties.
The incorporation of isotopically labeled unconventional amino acids into peptides and proteins opens up new possibilities for studying their structure and function. For instance, labeled non-proteinogenic amino acids can be used as probes to investigate enzyme mechanisms or protein-protein interactions.
Furthermore, the development of cell-free protein synthesis systems allows for the efficient incorporation of a wide variety of unconventional amino acids into proteins. nih.gov By supplementing these systems with isotopically labeled non-proteinogenic amino acids, researchers can produce proteins with unique spectroscopic properties for NMR and other analytical techniques.
Examples of unconventional amino acid derivatives that are targets for isotopic labeling are provided in the table below.
| Unconventional Amino Acid Derivative | Biological/Research Significance | Potential Labeling Strategy |
| Hydroxyproline (B1673980) | Important component of collagen and other structural proteins. | Synthesis from isotopically labeled proline. |
| Phosphorylated Amino Acids (pSer, pThr, pTyr) | Key residues in signal transduction pathways. | Chemoenzymatic synthesis using labeled ATP and kinases. |
| Azido- and Alkynyl-Amino Acids | Used for bioorthogonal chemistry and protein labeling. | Multi-step organic synthesis from labeled precursors. |
| Cyclic Amino Acid Analogues | Used to constrain peptide conformation for drug design. | De novo synthesis using cyclization reactions. |
Innovations in Sample Preparation for Enhanced Spectroscopic Readouts
The quality of spectroscopic data is highly dependent on the quality of the sample. Therefore, innovations in sample preparation are crucial for obtaining enhanced spectroscopic readouts from isotopically labeled compounds like L-PROLINE-N-FMOC (¹³C₅,¹⁵N).
One significant area of advancement is the automation of sample preparation. aurorabiomed.com.cnaurorabiomed.com Automated liquid handling systems can perform tasks such as serial dilutions, reagent mixing, and transfer to NMR tubes with high precision and throughput. aurorabiomed.com.cnaurorabiomed.com This not only improves reproducibility but also frees up researchers' time for more complex tasks.
For solid-state NMR, new methods for sample preparation are being developed to improve spectral resolution and sensitivity. These include techniques for producing highly ordered samples, such as microcrystals and aligned bicelles. Sedimentation solid-state NMR is a novel method that involves the sedimentation of soluble macromolecules into a concentrated hydrogel suitable for ssNMR analysis. nih.gov
Cryogenic sample preparation and analysis are also gaining prominence. nih.gov By cooling samples to very low temperatures, researchers can trap transient intermediates and reduce molecular motion, leading to sharper NMR signals. Dynamic nuclear polarization (DNP) is a technique that can dramatically enhance NMR signal intensity at cryogenic temperatures. nih.gov
Microfluidic technologies are also being applied to sample preparation for NMR and mass spectrometry. chromatographyonline.comnih.gov Microfluidic chips can be used to perform complex sample manipulations on a very small scale, which is advantageous when working with precious or limited samples. nih.gov
A summary of innovative sample preparation techniques and their benefits is presented in the following table.
| Sample Preparation Technique | Principle | Advantages for Spectroscopic Readouts |
| Automated Liquid Handling | Robotic systems for precise and high-throughput liquid transfers. aurorabiomed.com.cnaurorabiomed.com | Improved reproducibility, reduced sample handling errors, increased throughput. aurorabiomed.com.cnaurorabiomed.com |
| Sedimentation Solid-State NMR | Ultracentrifugation to form a concentrated hydrogel of macromolecules. nih.gov | Enables the study of large, non-crystalline biomolecules by ssNMR. nih.gov |
| Cryogenic Preparation with DNP | Rapid freezing and analysis at low temperatures with microwave irradiation to enhance nuclear polarization. nih.gov | Significant signal enhancement, trapping of reaction intermediates. nih.gov |
| Microfluidics | Manipulation of small fluid volumes in micro-fabricated channels. chromatographyonline.comnih.gov | Reduced sample consumption, potential for integrated and automated analysis. nih.gov |
Conclusion and Outlook
Summary of Key Contributions of L-PROLINE-N-FMOC (13C5,15N) to Academic Research
The primary contribution of L-PROLINE-N-FMOC (13C5,15N) to academic research lies in its application as a building block for the synthesis of isotopically labeled peptides. These labeled peptides are indispensable for a variety of advanced analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).
In the realm of NMR spectroscopy , the incorporation of 13C and 15N isotopes into proline residues is crucial for resolving the complex spectra of proteins and peptides. americanpeptidesociety.org The magnetic properties of these stable isotopes allow for the use of multidimensional NMR experiments that can elucidate the three-dimensional structure of biomolecules in solution. americanpeptidesociety.org This provides invaluable insights into protein folding, conformational changes, and interactions with other molecules.
For mass spectrometry-based proteomics , peptides labeled with L-PROLINE-N-FMOC (13C5,15N) serve as ideal internal standards for accurate quantification of proteins in complex biological samples. isotope.comisotope.com This technique, often referred to as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or through the use of synthetic labeled peptides, allows for the precise measurement of changes in protein expression levels between different biological states, such as healthy versus diseased tissues. pacific.edu
Emerging Trends and Future Potential of Isotopic Labeling in Biochemical Research
The field of isotopic labeling is continuously evolving, with several emerging trends poised to further revolutionize biochemical research. One of the key future directions is the development of more sophisticated and targeted labeling strategies. This includes site-specific and segmental labeling, which allows researchers to introduce isotopes into specific regions of a large protein, simplifying complex NMR spectra and enabling the study of larger and more complex biological systems. ukisotope.com
Another significant trend is the integration of data from proteomics and metabolomics, two fields that heavily rely on isotopic labeling. nih.govbiosyn.com By simultaneously studying the changes in both proteins and small molecule metabolites, researchers can gain a more holistic understanding of cellular processes and disease mechanisms. nih.govbiosyn.com This integrated "multi-omics" approach is expected to lead to the discovery of novel biomarkers and therapeutic targets. nih.gov
Furthermore, advancements in mass spectrometry and NMR instrumentation are continually pushing the boundaries of what is possible with isotopically labeled compounds. biosyn.com Higher sensitivity and resolution will enable the analysis of ever-smaller sample amounts and the study of more complex biological questions. technologynetworks.com Artificial intelligence and advanced data analysis tools are also becoming increasingly important for interpreting the vast datasets generated in modern proteomics and metabolomics experiments. metwarebio.com
Q & A
Basic Research Questions
Q. How is L-PROLINE-N-FMOC (¹³C₅,¹⁵N) synthesized, and what are the critical steps to ensure isotopic integrity?
- Methodological Answer : Synthesis involves sequential protection of the proline amino group with FMOC, followed by isotopic enrichment. Key steps include:
- FMOC Protection : Reaction with 9-fluorenylmethyloxycarbonyl chloride under anhydrous conditions to protect the amine group .
- Isotopic Labeling : Use of ¹³C₅- and ¹⁵N-labeled proline precursors during synthesis to ensure isotopic purity. This requires strict control of reaction solvents (e.g., DMF or dichloromethane) and temperature (0–25°C) to minimize isotopic scrambling .
- Purification : Reverse-phase HPLC or flash chromatography to separate the product from unreacted precursors and byproducts .
Q. What role does the FMOC group play in peptide synthesis using L-PROLINE-N-FMOC (¹³C₅,¹⁵N)?
- Methodological Answer : The FMOC group acts as a temporary protecting group for the amino group during solid-phase peptide synthesis (SPPS). Its removal under mild basic conditions (e.g., 20% piperidine in DMF) allows selective coupling of subsequent amino acids without disrupting the peptide backbone or isotopic labels .
Q. How can researchers verify the isotopic purity of L-PROLINE-N-FMOC (¹³C₅,¹⁵N)?
- Methodological Answer : Isotopic purity is validated using:
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight shifts corresponding to ¹³C₅ and ¹⁵N incorporation .
- NMR Spectroscopy : ¹³C-NMR detects isotopic enrichment at specific carbon positions, while ¹⁵N-NMR confirms nitrogen labeling .
Advanced Research Questions
Q. How can coupling efficiency of L-PROLINE-N-FMOC (¹³C₅,¹⁵N) in SPPS be optimized to minimize incomplete reactions?
- Methodological Answer : Inefficient coupling often arises from steric hindrance due to the proline ring structure. Mitigation strategies include:
- Activation Reagents : Use of HOBt (1-hydroxybenzotriazole) or Oxyma Pure with DIC (diisopropylcarbodiimide) to enhance reactivity .
- Extended Coupling Times : Prolong reaction durations (2–4 hours) and monitor via Kaiser test or LC-MS to ensure completion .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for challenging sequences .
Q. How do isotopic labels in L-PROLINE-N-FMOC (¹³C₅,¹⁵N) interfere with MS-based protein quantification, and how can this be resolved?
- Methodological Answer : Isotopic labels can cause signal splitting or overlapping in low-resolution MS. Solutions include:
- High-Resolution MS : Use Orbitrap or Q-TOF instruments to distinguish labeled peaks from natural abundance isotopes .
- Data Processing : Deconvolution algorithms (e.g., MaxQuant) to isolate labeled peptide signals in complex spectra .
Q. What experimental designs are recommended for tracing proline metabolism using L-PROLINE-N-FMOC (¹³C₅,¹⁵N) in cell cultures?
- Methodological Answer :
- Labeling Protocol : Incubate cells with isotopically labeled proline at physiological concentrations (0.1–1 mM) for 24–72 hours .
- Quenching and Extraction : Rapid quenching with liquid N₂ followed by methanol/water extraction to preserve metabolic states .
- LC-MS/MS Analysis : Targeted quantification of ¹³C/¹⁵N-enriched metabolites (e.g., hydroxyproline, collagen precursors) .
Technical and Analytical Challenges
Q. How can researchers address instability of L-PROLINE-N-FMOC (¹³C₅,¹⁵N) during long-term storage?
- Methodological Answer : Stability is maintained by:
- Storage Conditions : –20°C in anhydrous DMF or under argon to prevent hydrolysis of the FMOC group .
- Quality Checks : Periodic HPLC analysis to detect degradation products (e.g., free proline or FMOC-OH) .
Q. What are the best practices for incorporating L-PROLINE-N-FMOC (¹³C₅,¹⁵N) into collagen model peptides for structural NMR studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
